4-(Trifluoromethyl)phenyl isocyanate
Overview
Description
4-(Trifluoromethyl)phenyl isocyanate is a compound that combines a trifluoromethyl group with a phenyl isocyanate moiety. The presence of the trifluoromethyl group often enhances the bioactivity of organic molecules by altering their pharmacological profile, making it a significant moiety in medicinal chemistry and organic synthesis.
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)phenyl isocyanate and related compounds involves versatile methodologies that leverage the unique reactivity of trifluoromethylated intermediates. Trifluoromethyl-β-dicarbonyls have emerged as pivotal building blocks due to their stability and reactivity, offering multifunctional sites for reactions and serving as precursors for diverse heterocyclic scaffolds (Sumran et al., 2023).
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)phenyl isocyanate features a phenyl ring substituted with a trifluoromethyl group at one end and an isocyanate group at the other, combining the characteristics of aromatic stability with the reactivity of isocyanate. This structural arrangement is crucial for its application in the synthesis of polymers and other organic compounds.
Chemical Reactions and Properties
4-(Trifluoromethyl)phenyl isocyanate participates in various chemical reactions typical of isocyanates, such as reactions with alcohols to form urethanes and with amines to form ureas. The trifluoromethyl group enhances the compound's chemical stability and alters its reactivity profile. Its use in the synthesis of non-isocyanate polyurethanes highlights its versatility and potential for developing environmentally friendly materials (Rokicki et al., 2015).
Scientific Research Applications
Synthesis of Benzoylureas : It's used in the synthesis of certain benzoylureas like triflumuro, a potential pesticide. Fengping Xiao (2013) synthesized 4-Trifluoromethoxy phenyl isocyanate and subsequently used it to synthesize triflumuro, a benzoylurea with high purity, indicating its role in creating novel compounds for agricultural applications (Fengping Xiao, 2013).
Electrolyte Additive for Li-ion Batteries : Shengbo Zhang (2006) explored the use of aromatic isocyanates, including 4-fluorophenyl isocyanate, as electrolyte additives in lithium-ion batteries. These additives helped in reducing initial irreversible capacities and improving battery cycleability, suggesting potential roles in enhancing battery performance (Shengbo Zhang, 2006).
Oligomerization Catalyst : A study by H. Peng et al. (2006) demonstrated the use of a polynuclear yttrium trifluoroethoxide for the oligomerization of phenyl isocyanate, hinting at its use in polymer chemistry and materials science (H. Peng et al., 2006).
Intermediate for Biologically Active Compounds : E. Kuehle and E. Klauke (1977) discussed the utility of fluorinated aromatic isocyanates in producing biologically active compounds, including herbicides, insecticides, and fungicides. They particularly noted the synthesis of 2-(trifluoromethyl)phenyl isocyanates and their applications (E. Kuehle & E. Klauke, 1977).
Latent Initiators in Polymerization : In the field of polymer chemistry, N. Makiuchi et al. (2015) synthesized N-aryl-N′-pyridyl ureas using 4-(trifluoromethyl)phenyl isocyanate, among others. These ureas were used as initiators in the polymerization of epoxides, indicating its role in developing new polymeric materials (N. Makiuchi et al., 2015).
Synthesis of Optically Active Poly(phenyl isocyanate)s : Katsuhiro Maeda and Y. Okamoto (1998) synthesized novel optically active aromatic isocyanates, including a derivative of phenyl isocyanate. These compounds were used to create polymers with specific optical properties, highlighting its significance in advanced material synthesis (Katsuhiro Maeda & Y. Okamoto, 1998).
Safety And Hazards
Future Directions
4-(Trifluoromethyl)phenyl isocyanate may be used in the synthesis of 6-[1-amino-3-(4-trifluoromethylphenyl)-thiourea]-2-ethylbenzo[de]isoquinoline-1,3-dione . It has also been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors . These applications suggest potential future directions in the development of sensors and other chemical compounds.
properties
IUPAC Name |
1-isocyanato-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)6-1-3-7(4-2-6)12-5-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTWVDCKDWZCLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20935067 | |
Record name | 1-Isocyanato-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20935067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)phenyl isocyanate | |
CAS RN |
1548-13-6 | |
Record name | 4-(Trifluoromethyl)phenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1548-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha,alpha,alpha-Trifluoro-p-tolyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001548136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Isocyanato-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20935067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trifluoro-p-tolyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.804 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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